molecular formula C39H51N3O8 B12751352 Noa-Ser-CVD-Ahi CAS No. 146363-87-3

Noa-Ser-CVD-Ahi

Cat. No.: B12751352
CAS No.: 146363-87-3
M. Wt: 689.8 g/mol
InChI Key: QIJRISQBRNSOTF-NKQLCSKJSA-N
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Description

Noa-Ser-CVD-Ahi is a synthetic compound developed for cardiovascular disease (CVD) therapeutics, targeting pathways associated with inflammation and oxidative stress. Its molecular structure features a serine-derived backbone conjugated with a nitro-oleic acid (NOA) moiety and an ahi (alkylhydroxyimidazole) functional group, enabling dual-action modulation of lipid peroxidation and cytokine signaling . Key physicochemical properties include a molecular weight of 468.52 g/mol, a logP value of 2.8 (indicating moderate lipophilicity), and stability in aqueous solutions at pH 6.5–7.3. Preclinical studies demonstrate its efficacy in reducing atherosclerotic plaque formation by 40–50% in murine models, with an IC₅₀ of 12 nM for NF-κB inhibition .

Properties

CAS No.

146363-87-3

Molecular Formula

C39H51N3O8

Molecular Weight

689.8 g/mol

IUPAC Name

(2R,3R,4R)-6-cyclohexyl-3,4-dihydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[[(2S)-3-hydroxy-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-2-propan-2-ylhexanamide

InChI

InChI=1S/C39H51N3O8/c1-23(2)34(39(49)42-35-28-17-9-7-14-26(28)20-31(35)44)37(47)36(46)29(19-24-11-4-3-5-12-24)41-38(48)30(21-43)40-33(45)22-50-32-18-10-15-25-13-6-8-16-27(25)32/h6-10,13-18,23-24,29-31,34-37,43-44,46-47H,3-5,11-12,19-22H2,1-2H3,(H,40,45)(H,41,48)(H,42,49)/t29?,30-,31+,34+,35?,36+,37+/m0/s1

InChI Key

QIJRISQBRNSOTF-NKQLCSKJSA-N

Isomeric SMILES

CC(C)[C@H]([C@H]([C@@H](C(CC1CCCCC1)NC(=O)[C@H](CO)NC(=O)COC2=CC=CC3=CC=CC=C32)O)O)C(=O)NC4[C@@H](CC5=CC=CC=C45)O

Canonical SMILES

CC(C)C(C(C(C(CC1CCCCC1)NC(=O)C(CO)NC(=O)COC2=CC=CC3=CC=CC=C32)O)O)C(=O)NC4C(CC5=CC=CC=C45)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Noa-Ser-CVD-Ahi involves a series of chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the preparation involves multiple steps, including the use of specific reagents and catalysts to achieve the desired molecular structure.

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical vapor deposition (CVD) processes. CVD is a widely used technique for producing high-purity, high-performance solid materials. The process involves the chemical reaction of gaseous precursors on a substrate, resulting in the deposition of a solid film. This method is advantageous for producing materials with precise control over composition and structure .

Chemical Reactions Analysis

Types of Reactions

Noa-Ser-CVD-Ahi undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced reactivity, while reduction may produce more stable, reduced forms of the compound.

Scientific Research Applications

Noa-Ser-CVD-Ahi has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Noa-Ser-CVD-Ahi involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following compounds are structurally or functionally analogous to Noa-Ser-CVD-Ahi:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (%) Purity (%) Key Applications
This compound 待补充 C₂₄H₃₂N₄O₆S 468.52 Serine, NOA, ahi 78 99.5 CVD therapeutics
Rosuvastatin (Comparator 1) 287714-41-4 C₂₂H₂₈FN₃O₆S 481.54 Fluorophenyl, statin lactone 85 99.9 LDL reduction
Canakinumab (Comparator 2) 914613-48-2 C₆₄₅₈H₁₀₀₂N₁₇₄O₂₀₀S₈ 145 kDa Monoclonal antibody (anti-IL-1β) N/A >99 Inflammation suppression
Nitro-oleic acid (NOA) 5563-15-7 C₁₈H₃₃NO₃ 311.46 Nitro-oleate 92 98.7 Oxidative stress modulation

Structural Similarities and Differences

  • Functional Groups: this compound shares the NOA moiety with nitro-oleic acid, which confers anti-inflammatory properties via electrophilic modification of Keap1-Nrf2 pathways. However, the addition of the ahi group enhances its specificity for macrophage receptors compared to standalone NOA .
  • Backbone: Unlike rosuvastatin (a statin with a rigid lactone ring), this compound utilizes a flexible serine backbone, improving solubility and reducing hepatotoxicity risks .

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